molecular formula C19H23N3O3 B2678871 N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448051-42-0

N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2678871
CAS RN: 1448051-42-0
M. Wt: 341.411
InChI Key: LGSPEKBIMXHRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as EPPC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

PET Imaging of Serotonin Receptors

  • 18F-Mefway PET Imaging for Serotonin 1A Receptors : A study by Choi et al. (2015) compared 18F-Mefway with 18F-FCWAY for quantifying 5-HT1A receptors in humans. 18F-Mefway demonstrated resistance to in vivo defluorination, making it a potential candidate for PET radioligand in 5-HT1A receptor imaging, despite showing lower distribution volume ratios (DVRs) and greater overestimation bias in certain analyses compared to 18F-FCWAY. This research underscores the utility of such compounds in neuroimaging and the study of neurological disorders (Choi et al., 2015).

Analgesic Activity and Chemical Modification

  • Modification and Analgesic Activity of TRPV1 Antagonists : Nie et al. (2020) explored the chemical modification of BCTC, a TRPV1 antagonist, by altering its pyridine ring. This led to the discovery of compounds with improved pharmacological profiles for treating chronic pain, highlighting the significance of structural modifications in enhancing drug efficacy and tolerability (Nie et al., 2020).

Anti-Angiogenic and DNA Cleavage Studies

  • Synthesis and Evaluation of Piperidine Derivatives : Kambappa et al. (2017) synthesized novel piperidine derivatives and assessed their anti-angiogenic and DNA cleavage activities. These compounds showed significant potential in inhibiting blood vessel formation in vivo and exhibited varying degrees of DNA binding/cleavage, suggesting their utility as anticancer agents by impacting angiogenesis and directly interacting with DNA (Kambappa et al., 2017).

Direct Amidation Techniques

  • Microwave-Assisted Amidation : Milosevic et al. (2015) discussed a microwave-assisted approach for the direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, leading to carboxamides in good yields. This technique represents an efficient method for synthesizing amide derivatives, which are crucial in medicinal chemistry (Milosevic et al., 2015).

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-24-17-8-4-3-7-16(17)21-19(23)22-13-10-15(11-14-22)25-18-9-5-6-12-20-18/h3-9,12,15H,2,10-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSPEKBIMXHRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

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